molecular formula C7H9NS B14699941 N-(Phenylsulfanyl)methanamine CAS No. 24380-78-7

N-(Phenylsulfanyl)methanamine

Cat. No.: B14699941
CAS No.: 24380-78-7
M. Wt: 139.22 g/mol
InChI Key: PGKVUOHUSHCSOY-UHFFFAOYSA-N
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Description

N-(Phenylsulfanyl)methanamine is a sulfur-containing amine derivative characterized by a methanamine backbone (CH3NH2) substituted with a phenylsulfanyl (C6H5S-) group. This compound belongs to a broader class of organosulfur amines, where the sulfur atom bridges aromatic and aliphatic moieties.

Properties

CAS No.

24380-78-7

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

N-phenylsulfanylmethanamine

InChI

InChI=1S/C7H9NS/c1-8-9-7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

PGKVUOHUSHCSOY-UHFFFAOYSA-N

Canonical SMILES

CNSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Phenylsulfanyl)methanamine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can participate in substitution reactions where the phenylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(Phenylsulfanyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, leading to inhibition or activation of the target pathways. This modulation is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of N-(Phenylsulfanyl)methanamine, highlighting substituent variations and their implications:

Compound Name Structure Key Features
This compound (Hypothetical) CH3NH-S-C6H5 Phenylsulfanyl group directly bonded to methanamine; potential for redox activity.
2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine (53) CH2CH2NH2-S-C(Ph)2-(C6H4-SO2Me) Ethane backbone; sulfonyl and diphenyl groups enhance steric bulk and polarity.
1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb) CH3NH-CH2-(benzimidazole) Benzimidazole substituents confer rigidity and metal-coordination capability.
N-Methyl-2-(methylsulfonyl)ethanamine CH3NH-CH2CH2-SO2Me Sulfonyl group increases electron-withdrawing effects; methylated amine.
N-(2-Methoxybenzylidene)-1-(2-methoxyphenyl)methanamine (5k) CH3NH-CH2-C6H3(OMe)-CH=N-C6H3(OMe) Schiff base derivative; methoxy groups enhance solubility and photostability.

Physicochemical Properties

  • Electronic Effects :

    • The phenylsulfanyl group in this compound is less electron-withdrawing compared to sulfonyl groups (e.g., in ), which may result in higher nucleophilicity at the sulfur atom .
    • Benzimidazole-substituted methanamines (e.g., ) exhibit strong π-π interactions due to aromatic rings, increasing their stability in biological systems .
  • Solubility and Reactivity :

    • Sulfonyl-containing analogs (e.g., ) are more polar and water-soluble than sulfanyl derivatives.
    • Schiff base derivatives (e.g., ) demonstrate pH-dependent tautomerism, influencing their coordination chemistry with metals .

Key Research Findings and Limitations

  • Structure-Activity Relationships (SAR) :

    • Increasing steric bulk (e.g., diphenyl groups in ) reduces cellular permeability but enhances target specificity .
    • Sulfanyl-to-sulfonyl substitutions (e.g., vs. ) alter redox stability, impacting compound longevity in biological environments .
  • Limitations :

    • Direct data on this compound’s toxicity and pharmacokinetics are absent; inferences rely on analogs.
    • Schiff base derivatives (e.g., ) may hydrolyze under acidic conditions, limiting their in vivo applications .

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